(7E,9E)-Dodecadienyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54364-63-5 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(7E,9E)-dodeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6+ |

InChI Key |

LLRZUAWETKPZJO-YTXTXJHMSA-N |

SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Isomeric SMILES |

CC/C=C/C=C/CCCCCCOC(=O)C |

Canonical SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Other CAS No. |

54364-62-4 54364-63-5 55774-32-8 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Chemical and Physical Properties

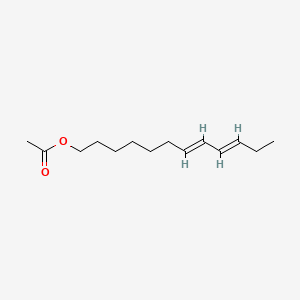

(7E,9E)-Dodecadienyl acetate (B1210297) is a fatty acid ester with a molecular formula of C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol . The molecule consists of a twelve-carbon chain with an acetate group at one end. The defining features of its structure are the two conjugated double bonds located at the seventh and ninth carbon atoms, both of which are in the E (trans) configuration. ontosight.ai This specific arrangement of atoms is crucial for its interaction with the olfactory receptors of certain insect species.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄O₂ |

| Molecular Weight | 224.34 g/mol |

| Isomeric Configuration | (7E,9E) ontosight.ai |

| Boiling Point | 112-118°C (at 3 Torr) chemicalbook.com |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

Biosynthesis and Chemical Synthesis

Natural Biosynthesis in Lepidoptera

The biosynthesis of dodecadienyl acetates in Lepidoptera is a complex enzymatic process that typically occurs in the female's pheromone gland. While the specific pathway for (7E,9E)-dodecadienyl acetate (B1210297) is not as extensively studied as its (7E,9Z) isomer, the general steps are believed to be similar. The process starts with a common fatty acid, which undergoes a series of desaturation and chain-shortening reactions.

In the case of the European grapevine moth, Lobesia botrana, the biosynthesis of the major pheromone component, (7E,9Z)-dodecadienyl acetate, involves the following key steps:

Δ11 Desaturation: Tetradecanoic acid is converted to (Z)-11-tetradecenoic acid by a Δ11 desaturase enzyme. d-nb.infonih.govlu.se

Chain Shortening: The resulting (Z)-11-tetradecenoic acid is then shortened to (Z)-9-dodecenoic acid, likely through a process of β-oxidation involving acyl-CoA oxidases. d-nb.infonih.govlu.se

Δ7 Desaturation: A second double bond is introduced at the 7-position of (Z)-9-dodecenoic acid by a yet-to-be-identified Δ7 desaturase to form the conjugated diene. d-nb.infonih.govlu.se

Reduction and Acetylation: The final steps involve the reduction of the carboxylic acid to an alcohol, followed by acetylation to form the final dodecadienyl acetate pheromone. d-nb.infonih.govlu.se

It is plausible that the biosynthesis of (7E,9E)-dodecadienyl acetate follows a similar pathway, with the key difference being the stereochemistry of the enzymes involved in creating the double bonds.

Laboratory Synthesis Methods

Several laboratory methods have been developed for the chemical synthesis of this compound, often with a focus on achieving high isomeric purity. These methods are crucial for producing the compound for research purposes and for use in pest management applications.

One notable approach involves a multi-step synthesis starting from readily available precursors. For example, a synthesis of (E,Z)-7,9-dodecadienyl acetate has been reported using a Wittig reaction as a key step to create the conjugated diene system. tandfonline.com A similar strategy could be adapted to produce the (E,E) isomer by selecting the appropriate stereoisomers of the starting materials.

Another innovative method for synthesizing (E,Z)-7,9-dodecadienyl acetate in just two steps with high yield and selectivity has been patented. google.comgoogle.com This process involves the transformation of 2-hexenal into a novel intermediate, which is then converted to the final product. google.com Such efficient synthetic routes are highly desirable for the large-scale production of pheromones.

Cross-metathesis reactions using ruthenium catalysts have also been explored for the construction of the conjugated diene system in dodecadienyl acetates. This method can offer good yields and selectivity, although the cost and sensitivity of the catalyst can be limiting factors.

Biological Function and Behavioral Effects

Role as a Sex Pheromone Component

(7E,9E)-Dodecadienyl acetate (B1210297) is primarily known for its role as a component of the sex pheromone blend in several species of Lepidoptera. In many cases, it is not the main attractant but acts as a synergist, enhancing the response of males to the major pheromone components. For instance, in the grapevine moth, Lobesia botrana, the main pheromone is (7E,9Z)-dodecadienyl acetate. unirioja.es However, studies have shown that the addition of other isomers, including potentially the (E,E) isomer, can influence male behavior. unirioja.es

The precise blend of pheromone components is critical for species recognition and successful mating. The presence of (7E,9E)-dodecadienyl acetate in the correct ratio can significantly increase the attractiveness of the pheromone source and elicit specific upwind flight and landing behaviors in males.

Influence on Mating Behavior and Species Recognition

The specificity of the pheromone blend ensures that males are attracted to females of their own species, preventing hybridization with closely related species. The olfactory system of male moths is finely tuned to detect the specific ratio of isomers in their species' pheromone. Any deviation from this ratio can lead to a reduced or even inhibited response.

In some cases, this compound can act as an antagonist for other species, effectively repelling them. This highlights the dual role that pheromone components can play in both attracting conspecifics and maintaining reproductive isolation from other species. The behavioral response to this compound is therefore highly context-dependent and varies significantly among different species of moths.

Olfactory Reception and Neural Processing

Detection by Olfactory Receptor Neurons

The detection of (7E,9E)-dodecadienyl acetate (B1210297) begins in the antennae of the male moth, which are covered in specialized sensory hairs called sensilla. Within these sensilla are olfactory receptor neurons (ORNs) that are specifically tuned to detect certain pheromone components. When molecules of (7E,9E)-dodecadienyl acetate enter the sensilla, they are bound by odorant-binding proteins and transported to the ORNs.

The interaction of the pheromone molecule with a specific olfactory receptor on the ORN triggers a change in the neuron's membrane potential, generating an electrical signal. This signal is then transmitted to the brain for further processing. The high specificity of this initial detection step is crucial for the moth's ability to distinguish between different isomers and blends of pheromones.

Signal Transduction in the Antennal Lobe

The electrical signals from the ORNs are sent to a specific region of the insect brain called the antennal lobe. The antennal lobe is organized into distinct spherical structures called glomeruli. Each glomerulus receives input from ORNs that express the same type of olfactory receptor. This means that information about a specific pheromone component, like this compound, is processed in a dedicated glomerulus.

This spatial organization of information in the antennal lobe allows the brain to create a "scent map" of the pheromone blend. The relative activation of different glomeruli provides the moth with information about the composition and concentration of the pheromone, which is then used to guide its flight behavior towards the source.

Analytical Techniques for Identification and Quantification

Gas Chromatography-Electroantennography (GC-EAD)

Gas chromatography-electroantennography (GC-EAD) is a powerful technique used to identify biologically active compounds in a complex mixture, such as an insect pheromone gland extract. oup.comresearchgate.net In this method, the extract is first separated into its individual components using a gas chromatograph. The effluent from the GC column is then split, with one part going to a standard detector (like a flame ionization detector) and the other part passing over an insect's antenna.

An electrode attached to the antenna records any electrical responses (electroantennograms) generated by the ORNs. researchgate.net By comparing the timing of the antennal responses with the peaks on the chromatogram, researchers can pinpoint which compounds in the mixture are biologically active. GC-EAD has been instrumental in identifying the various isomers of dodecadienyl acetate (B1210297) that are active for different moth species. nih.govlu.se

Mass Spectrometry (MS) in Pheromone Analysis

Mass spectrometry (MS) is another essential tool for the structural elucidation of pheromone components. oup.comalfa-chemistry.com When coupled with gas chromatography (GC-MS), it allows for both the separation and identification of compounds in a mixture. alfa-chemistry.com After a compound is separated by the GC, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

By analyzing the mass spectrum, chemists can determine the molecular weight and deduce the structure of the pheromone component. alfa-chemistry.com This information, combined with the biological activity data from GC-EAD, provides strong evidence for the identity of a pheromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS can provide a great deal of structural information, nuclear magnetic resonance (NMR) spectroscopy is often required for the definitive determination of a compound's structure, especially the configuration of its double bonds. oup.com NMR provides detailed information about the connectivity of atoms and their spatial arrangement within the molecule. For a compound like (7E,9E)-dodecadienyl acetate, NMR is crucial for confirming that both double bonds have the E configuration. However, a significant amount of pure sample is typically required for NMR analysis, which can be a challenge when working with the minute quantities of pheromones found in insects. oup.com

Applications in Pest Management

Use in Monitoring and Trapping

Synthetic (7E,9E)-dodecadienyl acetate (B1210297), as part of a pheromone blend, is used in traps to monitor the populations of certain pest insects. ontosight.ainumberanalytics.com These traps attract male insects, providing an early indication of their presence and abundance in a given area. numberanalytics.com This information is vital for making informed decisions about the timing and necessity of other pest control measures. By using species-specific pheromones, these monitoring traps are highly targeted and have minimal impact on non-target organisms. numberanalytics.com

Mating Disruption Strategies

Mating disruption is an environmentally friendly pest control strategy that uses synthetic pheromones to prevent male insects from finding females, thereby disrupting their reproductive cycle. ontosight.aiontosight.ai This is achieved by permeating the atmosphere of a crop with a high concentration of the synthetic pheromone. The abundance of the pheromone makes it difficult for males to follow the natural pheromone plumes released by females, effectively "blinding" them to their presence.

(7E,9E)-Dodecadienyl acetate, in combination with other pheromone components, can be used in mating disruption formulations for the control of specific moth pests. ontosight.ai This approach is highly effective and species-specific, reducing the need for broad-spectrum insecticides and their associated environmental impacts. ontosight.ai

Case Study: the Role of Dodecadienyl Acetates in Lobesia Botrana

The European grapevine moth, Lobesia botrana, is a major pest of vineyards worldwide. unirioja.es Its larvae feed on grapes, causing significant economic losses. The sex pheromone of L. botrana has been extensively studied and is a prime example of the importance of dodecadienyl acetates in lepidopteran chemical communication.

The main component of the L. botrana sex pheromone is (7E,9Z)-dodecadienyl acetate (B1210297). unirioja.esresearchgate.net However, the pheromone blend is complex and includes several other compounds that act as synergists, enhancing the attractiveness of the primary component. These synergists include other dodecadienyl acetate isomers and related alcohols. For example, research has shown that the addition of (E)-7-dodecenyl acetate and certain trienyl acetates can significantly increase the response of male moths. unirioja.esresearchgate.net

While (7E,9E)-dodecadienyl acetate is not the primary attractant for L. botrana, its presence or absence in the pheromone blend can still influence male behavior. The intricate interplay of these different isomers highlights the complexity and specificity of insect chemical communication systems. The successful use of synthetic pheromones for the monitoring and mating disruption of L. botrana relies on a thorough understanding of the composition and biological activity of its natural pheromone blend. unirioja.esnih.gov

Q & A

Q. What are the optimized methods for synthesizing (7E,9E)-dodecadienyl acetate at the laboratory scale?

The synthesis involves reacting (7E,9E)-dodecadienol with acetic anhydride and acetic acid under controlled conditions. To optimize purity, researchers should monitor reaction kinetics, use stoichiometric excess of acetic anhydride (1.2:1 molar ratio), and employ fractional distillation or preparative gas chromatography (GC) for isomer separation . Impurities from side reactions (e.g., isomerization) can be minimized by maintaining inert atmospheres (N₂/Ar) and low temperatures (20–25°C).

Q. Which analytical techniques are recommended for characterizing this compound and its isomers?

Gas chromatography (GC) coupled with mass spectrometry (MS) is critical for identifying isomer ratios (e.g., E,Z vs. E,E) and quantifying purity. For example, a DB-WAX column (30 m × 0.25 mm ID) with a temperature gradient of 50°C (2 min) to 250°C (5°C/min) resolves isomers effectively . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts at δ 4.05 ppm (acetate methylene) and δ 2.05 ppm (acetyl group) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact. Work should be conducted in fume hoods due to potential inhalation risks (H333 hazard). Waste must be segregated into halogenated organic containers and processed by certified waste management services to avoid environmental contamination .

Q. How was this compound identified as a key component in the European grapevine moth (EGVM) pheromone blend?

Initial identification in 1973 involved extracting pheromone glands from female Lobesia botrana moths, followed by GC-MS analysis. The compound’s bioactivity was confirmed through electrophysiological (EAG) and field trapping assays, showing 90% attraction efficacy in E,Z isomer-dominated blends .

Advanced Research Questions

Q. Why do field studies show inconsistent attraction efficacy for this compound isomers across seasons or geographic regions?

Genetic heterogeneity in pest populations alters pheromone receptor sensitivity. For example, EGVM populations in France exhibited annual variability in response to E,Z and E,E isomers, attributed to allele frequency shifts in olfactory receptor genes . Experimental designs must include multi-year trials and population genotyping to account for this variability.

Q. What methodological challenges arise when designing bioassays to evaluate pheromone isomer activity?

Key challenges include:

- Isomer purity : Cross-contamination during synthesis (e.g., Z,E isomer traces) can skew results. Use chiral columns or silver-ion chromatography for separation .

- Dose-response calibration : Sub-nanogram thresholds require nano-injector systems and randomized trap placements to avoid pseudo-replication .

- Environmental interference : Wind tunnels must control humidity (60–70% RH) and airflow (0.3 m/s) to mimic natural conditions .

Q. How do synergistic effects among pheromone blend components influence mating disruption strategies?

The EGVM pheromone blend comprises (E,Z)-7,9-dodecadienyl acetate (94%), (E)-9-dodecadien-1-ol acetate (5%), and (Z)-9-dodecenyl acetate (1%). Bioassays reveal that omitting the minor 1% component reduces trap catches by 40%, highlighting the need for precise ratio replication in synthetic lures . Researchers should use ternary mixture designs and probit analysis to quantify synergism.

Q. What statistical approaches resolve contradictions in field data on pheromone efficacy?

Multivariate analysis (MANOVA) and mixed-effects models account for covariates like temperature, population density, and isomer degradation rates. For instance, a 2020 study attributed 15% efficacy variance to UV-induced isomerization of E,Z to E,E forms in sunlight, requiring time-stratified data collection .

Q. How can researchers address the ecological impact of non-target species attraction to synthetic pheromones?

Conduct selectivity assays using Y-tube olfactometers with sympatric species (e.g., Cryptoblabes gnidiella). If cross-attraction occurs, modify the blend by adding inhibitors like (Z)-11-tetradecenyl acetate (1% w/w), which blocks non-target receptor binding without affecting EGVM attraction .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.